molecular formula C19H19NO3 B5287573 N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide

N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide

Cat. No.: B5287573
M. Wt: 309.4 g/mol
InChI Key: GKSDCQJVLVWBBE-AWNIVKPZSA-N
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Description

N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide typically involves the condensation of 4-methoxybenzaldehyde with acetophenone under basic conditions to form the chalcone intermediate. This intermediate is then reacted with propanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential anticancer and neuroprotective effects.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]carbamate
  • N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]acetamide
  • N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]butanamide

Uniqueness

N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide is unique due to its specific structural features, which confer distinct biological activities. Its methoxy group and α,β-unsaturated carbonyl system play crucial roles in its reactivity and interaction with biological targets .

Properties

IUPAC Name

N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-19(22)20-16-9-7-15(8-10-16)18(21)13-6-14-4-11-17(23-2)12-5-14/h4-13H,3H2,1-2H3,(H,20,22)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSDCQJVLVWBBE-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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